3-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol
Description
Properties
IUPAC Name |
3-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3/c1-15-6-8-12-9(16-13-8)5-10(14)3-2-4-11-7-10/h11,14H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJSTMLIDIJNTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)CC2(CCCNC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol typically involves multiple steps. One common method includes the formation of the oxadiazole ring through a cyclization reaction involving a nitrile oxide intermediate. The piperidine ring is then introduced via a nucleophilic substitution reaction. The methoxymethyl group can be added through an alkylation reaction using methoxymethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Piperidine/Oxadiazole Scaffolds
The following compounds share the piperidine-oxadiazole core but differ in substituents, influencing their physicochemical and biological properties:
*Calculated based on molecular formula.
Key Observations:
- Methoxymethyl vs. Alkyl Substituents : The methoxymethyl group in the target compound provides a polar ether oxygen, improving aqueous solubility compared to purely alkyl substituents (e.g., ethyl or isopropyl in ). This may enhance pharmacokinetic profiles in vivo.
- Biological Relevance : The diphenylmethyl-substituted analogue in demonstrates that bulky substituents can enable protein binding (e.g., CRBP1 inhibition), but may reduce solubility. The target compound’s methoxymethyl group offers a compromise between bulk and polarity.
Analogues with Alternative Heterocycles or Linkers
Benzimidazolone-Linked Oxadiazoles ()
Compounds 46–51 feature 1,2,4-oxadiazoles linked to benzimidazolone cores. For example:
- 46 : 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (Yield: 72%, Purity: 99.01%)
- 47 : Trifluoromethyl biphenyl-substituted analogue (Yield: 55%, Purity: 99.47%)
These compounds prioritize aromatic stacking interactions via benzimidazolone, contrasting with the target compound’s piperidine-hydroxyl motif. Their higher molecular weights (~350–450 g/mol) may limit blood-brain barrier penetration compared to the target compound’s smaller size (241.3 g/mol) .
Morpholine/Piperazine Derivatives ()
A morpholine-containing analogue (Figure 13 in ) replaces piperidine with morpholine and substitutes the oxadiazole with a trifluoromethylphenyl group. The morpholine’s oxygen enhances solubility, while the trifluoromethyl group increases metabolic stability. This highlights the tunability of the oxadiazole-piperidine scaffold for diverse therapeutic targets (e.g., antidiabetic agents) .
Biological Activity
The compound 3-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer potential, antimicrobial properties, and enzyme inhibition capabilities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 218.24 g/mol. The structure includes a piperidine ring and an oxadiazole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties by targeting specific enzymes involved in cancer cell proliferation. These include:
- Telomerase
- Histone deacetylase (HDAC)
- Thymidylate synthase
Studies have shown that compounds containing the oxadiazole scaffold can inhibit these enzymes effectively, leading to reduced cancer cell growth. For instance, a review highlighted that certain 1,2,4-oxadiazole derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has also been documented. For example, compounds with piperidine and oxadiazole functionalities have shown potent antibacterial effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition : Some studies have reported that oxadiazole derivatives can act as AChE inhibitors, which is significant for treating Alzheimer's disease. The efficacy of these compounds is often compared to standard drugs .
- Urease Inhibition : Urease inhibitors derived from oxadiazole structures have been synthesized and evaluated for their potential to treat infections caused by urease-producing bacteria. These compounds exhibited IC50 values significantly lower than reference standards .
Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research evaluated the anticancer activity of several oxadiazole derivatives including the target compound. The results indicated that the compound significantly inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value of 5 µM, demonstrating its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, a series of synthesized oxadiazole-piperidine hybrids were tested against Gram-positive and Gram-negative bacteria. The compound showed notable activity against Staphylococcus aureus with an MIC value of 32 µg/mL .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from piperidine derivatives and oxadiazole precursors. Key steps include:
- Cyclization : Formation of the 1,2,4-oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives under reflux conditions with catalysts like DCC (dicyclohexylcarbodiimide) .
- Functionalization : Introduction of the methoxymethyl group using methoxymethyl chloride or similar reagents under controlled pH and temperature .
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the final product .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxymethyl protons at δ ~3.3 ppm, oxadiazole ring carbons at δ ~165-170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
- X-ray Crystallography : For crystalline derivatives, single-crystal analysis provides unambiguous confirmation of stereochemistry and bond angles .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations using Gaussian or ORCA software) .
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled intermediates to distinguish overlapping signals in complex heterocyclic systems .
- 2D NMR Techniques : Employ HSQC, HMBC, and COSY to map proton-carbon correlations and resolve ambiguities in crowded spectral regions .
Q. What experimental strategies are recommended to study the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes/receptors (e.g., kinases or GPCRs) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) for target-ligand interactions .
- Cellular Assays : Dose-response studies (IC₅₀ determination) in cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative activity, referencing protocols from crystalline analogs in .
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or pkCSM to assess solubility, permeability (e.g., Caco-2 models), and cytochrome P450 interactions .
- Metabolic Stability : Simulate phase I/II metabolism using MetaSite or similar platforms to identify vulnerable sites (e.g., oxadiazole ring oxidation) .
- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with bioavailability data from analogs in .
Data Analysis and Experimental Design
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) during key bond-forming steps .
- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with simulated data .
Q. How should researchers design stability studies for this compound under varying conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- HPLC Monitoring : Track degradation products using C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% TFA) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions .
Comparative and Mechanistic Studies
Q. How does the compound’s bioactivity compare to structurally related analogs?
- Methodological Answer :
- SAR Analysis : Systematically vary substituents (e.g., replace methoxymethyl with ethoxymethyl) and test activity in standardized assays (e.g., kinase inhibition) .
- Crystallographic Overlays : Compare X-ray structures of analogs (e.g., and ) to identify critical binding motifs .
Q. What mechanistic hypotheses explain the compound’s potential role in modulating oxidative stress pathways?
- Methodological Answer :
- ROS Assays : Quantify reactive oxygen species (ROS) in cell lines using fluorescent probes (e.g., DCFH-DA) .
- Enzyme Inhibition : Test inhibition of NADPH oxidase or SOD isoforms via spectrophotometric assays .
- Transcriptomics : RNA-seq or qPCR to assess changes in antioxidant gene expression (e.g., Nrf2, HO-1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
